2-(3-chlorophenyl)quinoline-4-carbonyl Chloride
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Overview
Description
2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H9Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(3-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like triethylamine for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-chlorophenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(3-chlorophenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and its analogs. These compounds share a similar quinoline core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLXQYLMQKHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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